molecular formula C6H5ClFNO2S B1586153 3-Chloro-2-fluorobenzenesulfonamide CAS No. 351003-58-2

3-Chloro-2-fluorobenzenesulfonamide

Cat. No.: B1586153
CAS No.: 351003-58-2
M. Wt: 209.63 g/mol
InChI Key: HJXNWGNMNKJAEY-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzenesulfonamide: is an organic compound with the molecular formula C6H5ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3rd and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-2-fluorobenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 3-chloro-2-fluorobenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically involve:

  • Sulfonation:

    • Reactants: 3-Chloro-2-fluorobenzene and chlorosulfonic acid.
    • Conditions: The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction.
    • Product: 3-Chloro-2-fluorobenzenesulfonyl chloride.
  • Amination:

    • Reactants: 3-Chloro-2-fluorobenzenesulfonyl chloride and ammonia.
    • Conditions: The reaction is typically performed at room temperature.
    • Product: this compound.

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

    • Common Reagents: Sodium hydroxide, potassium hydroxide.
    • Conditions: Typically carried out in aqueous or alcoholic solutions.
    • Major Products: Substituted sulfonamides.
  • Oxidation:

    • Common Reagents: Potassium permanganate, hydrogen peroxide.
    • Conditions: Conducted under acidic or basic conditions.
    • Major Products: Sulfonic acids.
  • Reduction:

    • Common Reagents: Lithium aluminum hydride, sodium borohydride.
    • Conditions: Performed in anhydrous solvents.
    • Major Products: Amines.

Scientific Research Applications

Chemistry: 3-Chloro-2-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The presence of both chlorine and fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.

Industry: In the material science industry, this compound is used in the production of specialty polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzenesulfonamide
  • 2-Chloro-3-fluorobenzenesulfonamide
  • 4-Chloro-2-fluorobenzenesulfonamide

Comparison: 3-Chloro-2-fluorobenzenesulfonamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For example, the electronic effects of the substituents can alter the compound’s acidity, nucleophilicity, and overall stability.

Properties

IUPAC Name

3-chloro-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNWGNMNKJAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380906
Record name 3-chloro-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-58-2
Record name 3-Chloro-2-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351003-58-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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